2-Fluoro-4-(piperidin-4-yl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-piperidin-4-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-10-7-9(3-6-13-10)8-1-4-12-5-2-8/h3,6-8,12H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCDGPFTSOECIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=NC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Development of Key Synthetic Intermediates
The efficient synthesis of 2-Fluoro-4-(piperidin-4-yl)pyridine relies on the strategic preparation of key building blocks. These intermediates are designed to facilitate the coupling of the piperidine (B6355638) and 2-fluoropyridine (B1216828) moieties. Research efforts have focused on developing stable, high-yield synthetic routes to these precursors. The primary intermediates of interest are N-protected 4-substituted piperidines and appropriately functionalized 2-fluoropyridines that can undergo cross-coupling reactions.
A common strategy for the synthesis of 4-substituted piperidines begins with the commercially available N-Boc-4-piperidone. The tert-butoxycarbonyl (Boc) protecting group is widely used due to its stability under various reaction conditions and its straightforward removal under acidic conditions. dtic.mil
One key intermediate is tert-butyl 4-(phenylamino)piperidine-1-carboxylate, which can be synthesized via reductive amination of N-Boc-4-piperidinone with aniline. This reaction typically employs a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB). dtic.mil
Another versatile intermediate is tert-butyl 4-bromopiperidine-1-carboxylate. This compound can be prepared from piperidin-4-ylmethanol through a multi-step process involving Boc protection, oxidation to the corresponding aldehyde, and subsequent bromination. researchgate.netresearchgate.net
The synthesis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate is a fundamental step, achieved by protecting the nitrogen of piperidin-4-ylmethanol with a Boc group. This intermediate serves as a precursor for further functionalization. researchgate.netresearchgate.net
| Intermediate | Starting Material | Key Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| tert-butyl 4-(phenylamino)piperidine-1-carboxylate | N-Boc-4-piperidinone, Aniline | Sodium triacetoxyborohydride (STAB), Acetic acid, Dichloromethane | Not specified | dtic.mil |
| tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | Piperidin-4-ylmethanol | Di-tert-butyl dicarbonate (B1257347) ((Boc)2), Tetrahydrofuran (THF) | 91% | researchgate.netresearchgate.net |
| tert-butyl 4-formylpiperidine-1-carboxylate | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | Pyridinium (B92312) chlorochromate (PCC), Dichloromethane (DCM) | Not specified | researchgate.netresearchgate.net |
| tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate | tert-butyl 4-formylpiperidine-1-carboxylate | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Tetrahydrofuran (THF), 70°C | 73% | researchgate.netresearchgate.net |
The synthesis of the 2-fluoropyridine fragment often involves the preparation of a derivative suitable for cross-coupling reactions, such as a boronic acid. 2-Fluoropyridine-4-boronic acid is a valuable intermediate for Suzuki coupling. chemicalbook.comgoogle.com
A common route to 2-fluoropyridine-4-boronic acid starts from 4-bromo-2-fluoropyridine. The synthesis involves a lithium-halogen exchange at low temperatures using n-butyllithium, followed by quenching with an electrophilic boron source like triisopropyl borate. Subsequent acidic workup yields the desired boronic acid. chemicalbook.com
Another important precursor is 2-fluoro-4-iodopyridine, which can also be used in various cross-coupling reactions. innospk.com The synthesis of this intermediate can be achieved from 2-fluoropyridine through a reaction with iodine in the presence of lithium diisopropylamide (LDA). google.com
| Intermediate | Starting Material | Key Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-Fluoropyridine-4-boronic acid | 4-bromo-2-fluoropyridine | 1. n-Butyllithium, Triisopropyl borate, Toluene/THF, -78°C 2. HCl | 91% | chemicalbook.com |
| Intermediate A (likely 2-fluoro-4-iodopyridine) | 2-Fluoropyridine | Lithium diisopropylamide (LDA), Iodine, T ≤ -55°C | Not specified | google.com |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Correlations between Structural Features and Biological Functionality
The biological activity of 2-Fluoro-4-(piperidin-4-yl)pyridine derivatives is intricately linked to their three-dimensional structure and the electronic properties of their constituent parts. The interplay between the 2-fluoropyridine (B1216828) ring and the piperidine (B6355638) moiety is crucial for molecular recognition and target engagement.
Impact of Fluoro Substitution Position on Molecular Recognition
The position of the fluorine atom on the pyridine (B92270) ring is a critical determinant of a molecule's interaction with its biological target. While direct studies on this compound are limited, research on analogous 2-fluoropyridine derivatives provides significant insights. The fluorine atom at the 2-position exerts a strong electron-withdrawing effect, which can modulate the basicity of the pyridine nitrogen and influence hydrogen bonding capabilities. researchgate.net This alteration in electronic distribution can be pivotal for enhancing binding affinity. For instance, in a series of 2-aryl pyridine C-region derivatives of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides investigated as hTRPV1 antagonists, the introduction of a fluorine atom at the 4-position of a 2-phenylpyridine (B120327) moiety led to a 16-fold increase in potency compared to the unsubstituted analog. Conversely, a fluorine at the 2-position of the phenyl ring resulted in a 10-fold reduction in potency, likely due to conformational distortion.
The reaction of 2-fluoropyridine with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than that of 2-chloropyridine, highlighting the high reactivity conferred by the 2-fluoro substituent, which can be advantageous in certain synthetic and biological contexts. nih.gov In the context of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, analogs with a 3'-fluoro substitution on a pyridinyl ring have demonstrated high affinity. acs.org The strategic placement of fluorine can thus be a powerful tool to fine-tune receptor interactions and biological activity.
Conformational Analysis of the Pyridine-Piperidine System and Its Influence on Binding
The conformational flexibility of the piperidine ring and its orientation relative to the pyridine ring are key to understanding the binding of this compound to its biological targets. The piperidine ring typically adopts a chair conformation. The substituents on the piperidine ring can exist in either an axial or equatorial position, and this preference can be influenced by the presence and nature of other substituents, including the 2-fluoropyridine moiety.
Studies on fluorinated piperidines have shown that fluorine atoms often prefer an axial orientation, a preference that can be influenced by solvent polarity and the presence of other substituents. acs.orgd-nb.info This axial preference can create a more rigid and defined three-dimensional structure, which can be beneficial for fitting into a specific binding pocket. For instance, in a study of fluorinated piperidine derivatives, it was observed that in most cases, the axial preference of the fluorine atom is preserved even in highly crowded ring systems. nih.gov However, the presence of a substituent adjacent to the nitrogen in the piperidine ring can shift the conformational preference towards an equatorial fluorine. nih.gov
Contribution of Piperidine Ring Substituents to Potency and Selectivity
Substituents on the piperidine ring, particularly at the nitrogen (N-1) and the carbon bearing the pyridine ring (C-4), can significantly modulate the potency and selectivity of the compound.
N-alkylation of the piperidine nitrogen can alter the compound's lipophilicity, basicity, and steric profile. In a series of N-substituted 4-hydrazino piperidine derivatives, the nature of the N-substituent was found to be critical for dipeptidyl peptidase IV (DPP IV) inhibition, with an N-(5-chloropyridin-2-yl) substitution at an acetamido group leading to a potent inhibitor. researchgate.net Similarly, for a series of phenyldihydropyrazolones with a substituted piperidine linker, apolar moieties such as aryl or benzyl (B1604629) rings on the piperidine nitrogen generally led to more active compounds against Trypanosoma cruzi amastigotes. frontiersin.org
Substitutions at the C-4 position of the piperidine ring can also have a profound impact. In a study of piperidine-based monoamine transporter inhibitors, the stereochemistry at the C-3 and C-4 positions of the piperidine ring was shown to be a key determinant of selectivity for the dopamine, norepinephrine, and serotonin (B10506) transporters. acs.org
The following table illustrates the effect of N-substitution on the piperidine ring in a series of phenyldihydropyrazolone analogs on their anti-Trypanosoma cruzi activity.
| Compound ID | N-Substituent on Piperidine | cLogP | pIC50 | Selectivity Index |
|---|---|---|---|---|
| 41 | H | 2.3 | < 4.2 | - |
| 74 | 2-Furanylmethyl | 3.5 | 5.0 | - |
| 77 | 3-Pyridinylmethyl | 4.4 | 5.3 | - |
| 75 | Benzyl | - | ~5.6 | - |
| 78 | 4-Pyridinylmethyl | - | ~5.6 | - |
| 76 | 4-Fluorobenzyl | 4.6 | 6.1 | - |
| 79 | 3-Cyanophenyl | - | 5.7 | >32 |
| 82 | Methyl-5-picolinate | - | 5.7 | >32 |
Data adapted from a study on phenyldihydropyrazolone analogs. frontiersin.org
Role of the Pyridine Nitrogen and Substituents on Target Engagement
The nitrogen atom in the pyridine ring of this compound plays a crucial role in target engagement, primarily through its ability to act as a hydrogen bond acceptor. The basicity of this nitrogen is modulated by the electron-withdrawing 2-fluoro substituent. researchgate.net This modulation can be critical for achieving optimal binding affinity. For instance, in a series of renin inhibitors, the introduction of a pyridyl moiety at the 4-position of the piperidine ring allowed for sub-nanomolar potencies. acs.org
The position of the nitrogen within the pyridine ring is also important. In a series of farnesyltransferase inhibitors, changing the position of the nitrogen atom in the pyridylmethyl group at the N-1 position of the piperidine ring resulted in a complete loss of activity. acs.org This highlights the precise geometric requirements for effective target interaction.
Molecular Descriptors and Their Relationship to Biological Performance
Molecular descriptors provide a quantitative way to correlate the structural features of a molecule with its biological activity. For this compound and its analogs, electronic descriptors are particularly relevant.
Electronic Effects of Fluorine on Receptor/Enzyme Interactions
The introduction of a fluorine atom at the 2-position of the pyridine ring has profound electronic effects that influence receptor and enzyme interactions. Fluorine is the most electronegative element, and its presence significantly alters the electron distribution within the pyridine ring. researchgate.net
This strong inductive effect can:
Modulate pKa: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, reducing its basicity. d-nb.info This can be advantageous in drug design, as it can improve bioavailability by altering the ionization state of the molecule at physiological pH.
Enhance Binding Affinity: The polarized C-F bond can participate in favorable electrostatic interactions, including hydrogen bonds and halogen bonds, with receptor sites.
Block Metabolism: The high strength of the C-F bond can block metabolic oxidation at that position, increasing the metabolic stability of the compound. d-nb.info
The following table summarizes the impact of fluorine substitution on the binding affinity of some exemplary compounds.
| Compound Series | Unsubstituted Analog (Ki) | Fluoro-substituted Analog (Ki) | Fold Change in Potency | Target |
|---|---|---|---|---|
| 2-Phenylpyridine TRPV1 Antagonists | 6.4 nM (2-phenyl) | 0.4 nM (2-(4-fluorophenyl)) | 16-fold increase | hTRPV1 |
| Epibatidine Analogs (nAChR) | 0.12 nM (3'-(4''-pyridinyl)) | 0.067 nM (3'-(3''-fluoro-4''-pyridinyl)) | ~2-fold increase | α4β2*-nAChR |
Data synthesized from multiple sources. acs.org
Steric Hindrance and Favorable Binding Geometries
The spatial arrangement of atoms and the size of substituent groups on the this compound scaffold are critical determinants of binding affinity for a biological target. Steric hindrance, which occurs when bulky groups prevent optimal interaction with a receptor's binding site, is a key consideration in analog design.
Studies on TRPV1 antagonists, which feature related piperidine-containing scaffolds, illustrate this principle. When examining substitutions on a cyclic ring connected to the main structure, it was found that while lipophilicity was generally beneficial, there were clear steric limitations. For instance, increasing the size of substituents on a cyclohexyl ring (a carbocyclic analog of piperidine) from methyl to ethyl or t-butyl led to a reduction in antagonist activity, likely due to steric repulsion with the receptor. nih.gov A similar structure-activity relationship (SAR) pattern was previously observed for substitutions at the 4-position of a piperidine ring. nih.gov
The conformational preference of the piperidine ring and its substituents also plays a crucial role. The fluorine atom on the pyridine ring can influence the basicity (pKa) of the piperidine nitrogen. scientificupdate.com Furthermore, within the piperidine ring itself, fluorine substitution can have distinct conformational effects. For example, in some fluorinated piperidine drug candidates, an axial orientation of the fluorine atom has been shown to be crucial for efficacy, as this geometry can lead to favorable intramolecular interactions, such as a C-F···H-N+ dipole interaction, that stabilize the active conformation. scientificupdate.com
Table 1: Effect of Steric Bulk on Antagonist Activity in a Related Series
| Compound | Ring System | Substitution | Relative Antagonism | Probable Reason for Activity Change |
| 31 | Cyclohexyl | Unsubstituted | Good | Baseline |
| 33 | Cyclohexyl | 4-Methyl | Reduced Activity | - |
| 34 | Cyclohexyl | 4-Ethyl | Reduced Activity | Steric Repulsion nih.gov |
| 35 | Cyclohexyl | 4-t-Butyl | Reduced Activity | Steric Repulsion nih.gov |
Data sourced from a study on TRPV1 antagonists with a cyclohexyl ring, analogous to the piperidine in the title compound. nih.gov
Hydrogen Bonding Networks and Their Influence on Ligand-Target Complexes
Hydrogen bonds are among the most important non-covalent interactions that govern the binding of a ligand to its protein target. The this compound scaffold possesses several key features capable of participating in such networks.
Piperidine N-H: The secondary amine of the piperidine ring is a classic hydrogen bond donor.
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor.
2-Fluoro Substituent: The highly electronegative fluorine atom can act as a weak hydrogen bond acceptor. evitachem.com
The interplay of these groups can anchor a molecule within a protein's active site. The modulation of the piperidine nitrogen's basicity is a critical strategy in drug design. Incorporating an adjacent fluorine atom can lower the pKa, which can be advantageous for disrupting off-target interactions, such as with the hERG potassium ion channel, a common cause of cardiovascular toxicity. scientificupdate.com Conversely, specific orientations of the C-F bond relative to a protonated piperidine nitrogen can increase basicity and enhance target engagement. scientificupdate.com
In broader studies of protein-ligand interactions, hydrogen bonds involving oxygen and nitrogen atoms are ubiquitously observed, with typical heavy atom distances of approximately 3.0 Å. nih.gov The ability of the pyridine and piperidine nitrogens to form these critical interactions is a key element of their utility in drug scaffolds.
Design Principles for Enhanced Molecular Efficacy
The process of refining a lead compound into a clinical candidate involves a systematic approach to molecular design, aimed at improving potency, selectivity, and pharmacokinetic properties. The this compound scaffold provides a robust framework for such optimization.
Lead Optimization Strategies Based on SAR Data
Lead optimization is an iterative process that uses SAR data to guide the synthesis of new analogs with improved properties. biobide.com For scaffolds related to this compound, optimization efforts often focus on substitutions at the piperidine nitrogen or modifications to the pyridine ring.
For example, in the development of Cholesterol 24-hydroxylase (CH24H) inhibitors, researchers began with a 3-substituted-4-phenylpyridine scaffold. Replacing a simple piperidin-4-yl group at the 3-position with a piperazinyl or phenyl group significantly enhanced activity. acs.org Further optimization by adding a piperidin-1-yl group to the pyridine ring led to a compound with single-digit nanomolar inhibitory activity, demonstrating a successful lead optimization campaign. acs.org
Table 2: Example of Lead Optimization for CH24H Inhibitors
| Compound | Core Scaffold | R Group at Pyridine C3 | CH24H IC50 (nM) |
| 3 | 4-Phenylpyridine (B135609) | Piperidin-4-yl | 950 acs.org |
| 4 | 4-Phenylpyridine | Piperazinyl | 52 acs.org |
| 5 | 4-Phenylpyridine | Phenyl | 74 acs.org |
| 6 | 4-Phenylpyridine | 4-Benzoyl-piperidin-1-yl | 8.1 acs.org |
Data illustrates how systematic modification of a piperidinyl-pyridine core can dramatically improve potency. acs.org
Scaffold Hopping and Bioisosteric Replacement Approaches
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemical series or to overcome liabilities of a lead compound, such as poor metabolic stability or off-target toxicity. unipv.itnih.gov
Bioisosteric Replacement involves substituting an atom or group with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity. A classic example is the replacement of an oxygen atom with a sulfur atom. In a series of monoacylglycerol lipase (B570770) (MAGL) inhibitors, this strategy was employed by replacing an oxygen linker between a pyridine and a central phenyl ring with a sulfur atom to explore new chemical space. unisi.it Another example is the use of a 2-difluoromethylpyridine moiety as a bioisostere for a pyridine-N-oxide, which resulted in enhanced activity in a series of quorum sensing inhibitors. rsc.org
Scaffold Hopping is a more drastic change, where a core molecular structure is replaced with a topologically different one that maintains a similar spatial arrangement of key functional groups. In the optimization of Checkpoint Kinase 1 (CHK1) inhibitors, tropane (B1204802) derivatives were explored as replacements for piperidine-containing side chains, which led to potent inhibition of the target enzyme. acs.org
Multiparameter Optimization for Integrated Molecular Performance
Modern drug discovery rarely focuses on optimizing a single property like potency. Instead, it employs multiparameter optimization (MPO), a holistic approach that seeks to find a balance between often-conflicting properties such as potency, selectivity, metabolic stability, solubility, and safety. researchgate.net
Table 3: Multiparameter Optimization of a Pyridine-Piperidine Containing CHK1 Inhibitor Series
| Compound | Linker | R Group | CHK1 IC50 (nM) | Cellular Potency (nM) | hERG Inh. (%) @ 10 µM |
| 3 | -(CH2)2- | H | 9.6 | 825 | 39 kent.ac.uk |
| 5 | -(CH2)3- | H | 9.8 | 440 | 55 kent.ac.uk |
| 7 | -CH2- | Me | 14 | 129 | 69 kent.ac.uk |
| 12 | -CH2-O-CH2- (Morpholine) | H | 5.0 | 310 | 24 kent.ac.uk |
Data shows the balancing act in MPO: modifications affect potency, cellular activity, and hERG liability simultaneously. acs.orgkent.ac.uk
Mechanistic Investigations of Molecular Interactions in Vitro and Molecular Level
Elucidation of Binding Modes with Biological Targets
The specific arrangement of the fluoro, pyridine (B92270), and piperidine (B6355638) moieties in this scaffold allows for nuanced interactions with biological macromolecules. The fluorine atom, in particular, can modulate the electronic properties and basicity of the piperidine nitrogen, influencing binding affinities and target selectivity.
Enzyme Inhibition Studies: Kinetic and Mechanistic Characterization
While specific enzyme inhibition data for 2-fluoro-4-(piperidin-4-yl)pyridine is not extensively documented in publicly available research, derivatives built upon this scaffold have shown significant inhibitory activity against various enzymes. For instance, compounds incorporating the 3-(piperidin-4-ylmethoxy)pyridine (B1265346) core, a related structure, have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1). One such derivative, compound 5 , demonstrated a Ki value of 2.3 μM and was found to be a competitive inhibitor with respect to a dimethylated H3K4 peptide substrate. nih.gov Further optimization of this series led to compounds with Ki values as low as 29 nM. nih.gov
Another area of investigation involves cholesterol 24-hydroxylase (CH24H). Derivatives of 4-phenylpyridine (B135609) containing a piperidin-4-yl group have been validated as CH24H inhibitors. acs.org For example, a compound featuring a piperidin-4-yl substituent displayed an IC50 value of 950 nM in a human CH24H enzyme assay. acs.org
It is important to note that these studies were conducted on derivatives and not the parent compound, this compound. The additional chemical moieties in these derivatives play a crucial role in their inhibitory activity.
Receptor Agonism/Antagonism Profiling: In Vitro Functional Assays
Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, which can be considered elaborated versions of the core scaffold, have been synthesized and tested in a battery of in vitro functional assays. These assays, including ERK1/2 phosphorylation, adenylyl cyclase inhibition, calcium mobilization, and β-arrestin recruitment, have identified biased agonists with distinct signaling profiles. nih.govacs.org For example, certain derivatives preferentially activate the ERK1/2 phosphorylation pathway, suggesting potential for specific therapeutic applications. nih.gov
Screening of a derivative of this compound, compound 42 from a study by Wacker et al., against a panel of 95 GPCRs and enzymes revealed negligible activity at a concentration of 10 μM, indicating a high degree of selectivity for its primary target, GPR119. acs.org
Ligand-Target Binding Kinetics and Thermodynamics
Detailed kinetic and thermodynamic data for the binding of this compound to its targets are scarce in the literature. However, studies on related compounds provide some insights. For example, research on WRN helicase inhibitors based on a substituted piperidine core has highlighted the importance of binding kinetics. The SPR data for a potent inhibitor, compound 40 , revealed a KD of 1.85 nM, with a fast association rate (kon) and a slow dissociation rate (koff), suggesting a stable and long-lasting interaction with the target protein. acs.org
Identification and Validation of Specific Biological Targets
The validation of biological targets is a critical step in understanding the mechanism of action of a compound. For the this compound scaffold, the primary focus has been on GPCRs.
Investigation of G Protein-Coupled Receptors (GPCRs)
GPCRs represent a large and diverse family of cell surface receptors that are major drug targets. nih.gov The this compound core has been instrumental in the design of ligands for several GPCRs.
A significant body of research has focused on the development of derivatives of this compound as selective and potent agonists of the 5-HT1A receptor. nih.govscispace.com The introduction of a fluorine atom at the 4-position of the piperidine ring in a series of aryl-{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone derivatives was found to be highly favorable for oral activity. nih.gov
These derivatives have been shown to bind with high affinity and selectivity to 5-HT1A receptors over other receptors like dopaminergic D2 and adrenergic alpha1 receptors. nih.gov Functional assays have confirmed their agonist activity, demonstrating their ability to modulate downstream signaling pathways.
The table below summarizes the binding affinities and functional activities of some derivatives of this compound at the 5-HT1A receptor. It is crucial to recognize that these are derivatives and their activity is influenced by the additional substituents.
| Compound Derivative | 5-HT1A Binding Affinity (pKi) | Functional Activity | Reference |
| 3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone) (40 ) | High | Potent Agonist | nih.gov |
| 1-(1-benzoylpiperidin-4-yl)methanamine derivatives | 8.18 - 12.80 | Biased Agonists | nih.govacs.org |
This table presents data for derivatives of this compound, not the parent compound itself. The specific substitutions on the core scaffold significantly influence the observed activity.
Studies on Other Enzyme Systems
The this compound scaffold and its analogs have been investigated for their inhibitory activity against other enzyme classes beyond kinases.
One notable area of investigation is the inhibition of Lysine Specific Demethylase 1 (LSD1), an enzyme involved in gene expression regulation and a target for cancer therapy. nih.gov Studies have identified potent LSD1 inhibitors based on a structurally related 3-(piperidin-4-ylmethoxy)pyridine core. For example, a compound with this core structure demonstrated a Ki value of 4.9 µM, although this was significantly less potent than other analogs, highlighting the importance of the pyridine core for activity. nih.gov Another analog with a piperidin-3-yl substituent was also found to be less favorable, suggesting the 4-position of the piperidine is preferred for potent inhibition. nih.gov
Additionally, derivatives of 3,4-disubstituted pyridines have been explored as inhibitors of Cholesterol 24-hydroxylase (CH24H), a potential target for neurological disorders. acs.org This research validates 3-substituted-4-phenylpyridine derivatives as a novel class of CH24H inhibitors, with a piperazinyl-containing analog showing an IC₅₀ of 52 nM. acs.org While not the exact compound, this demonstrates the utility of the substituted pyridine-piperidine framework in targeting this enzyme.
The table below summarizes the inhibitory activities of related compounds on these enzyme systems.
| Compound/Scaffold | Target Enzyme | Activity (IC₅₀/Kᵢ) | Source |
| Benzene core analog of a 3-(piperidin-4-ylmethoxy)pyridine inhibitor | LSD1 | Kᵢ = 4.9 µM | nih.gov |
| Piperidin-3-yl analog of a 3-(piperidin-4-ylmethoxy)pyridine inhibitor | LSD1 | Kᵢ = 650 nM | nih.gov |
| 3-substituted-4-phenylpyridine with piperazinyl group | CH24H | IC₅₀ = 52 nM | acs.org |
| 3-substituted-4-phenylpyridine with piperidin-4-yl group | CH24H | IC₅₀ = 950 nM | acs.org |
Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition
Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a target for therapies against cancer and autoimmune diseases. google.comnih.gov Inhibition of DHODH depletes pyrimidines, which are essential for nucleotide synthesis, thereby halting cell cycle progression. nih.gov While research has focused on fluorinated quinoline (B57606) and quinoxaline (B1680401) derivatives as DHODH inhibitors, and structure-guided approaches have led to potent quinoline-based analogues, there is no direct evidence in the reviewed literature of this compound itself acting as a DHODH inhibitor. google.comnih.gov However, the exploration of related heterocyclic scaffolds, such as 1,7-naphthyridine, has demonstrated the potential for forming novel hydrogen-bond interactions within the enzyme's binding pocket. nih.gov The FTO inhibitor FB23-2, which bears structural similarities to DHODH inhibitors, was found to inhibit hDHODH, leading to an accumulation of the substrate dihydroorotate and demonstrating the potential for off-target inhibition among structurally related compounds. uzh.ch
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that converts inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic strategy for metabolic syndrome, including type 2 diabetes and obesity. snu.ac.krnih.govgoogle.com Research into 11β-HSD1 inhibitors has involved the structural modification of various chemical scaffolds. For instance, the introduction of a fluoro group to the phenyl ring of certain compounds was shown to increase cellular potency and improve pharmacodynamic efficacy. snu.ac.kr Piperazine sulfonamide-based compounds have been identified as potent and selective inhibitors of human 11β-HSD1. researchgate.net Although the core structure of this compound is not explicitly identified as a primary inhibitor, related structures incorporating piperidine and fluorinated phenyl groups are common in potent 11β-HSD1 inhibitors. snu.ac.krgoogle.com
SHP2 Protein Tyrosine Phosphatase Inhibition
Src homology 2 domain-containing protein tyrosine phosphatase (SHP2) is a non-receptor protein tyrosine phosphatase that plays a role in cell growth signaling pathways, such as the RAS/ERK pathway, and has been identified as an oncology target. nih.govrsc.orgacs.org The development of allosteric inhibitors that stabilize the inactive conformation of SHP2 has been a significant breakthrough. rsc.orgacs.org These inhibitors bind to a tunnel-like allosteric pocket at the interface of the SH2 and protein tyrosine phosphatase domains. acs.org While various heterocyclic scaffolds, such as 5-azaquinoxalines and 6-amino-3-methylpyrimidinones, have been developed as potent SHP2 inhibitors, the specific compound this compound has not been directly implicated as an inhibitor in the available research. acs.orgacs.org The research does, however, underscore the strategy of targeting allosteric sites to achieve both potency and selectivity. rsc.orgacs.org
Falcipain-2 Protease Inhibition
Falcipain-2, a cysteine protease found in Plasmodium falciparum, is essential for the parasite's life cycle, primarily through its role in hydrolyzing host hemoglobin. nih.govnih.gov This makes it a key target for antimalarial drug development. nih.govnih.gov Research has explored various compound classes as falcipain-2 inhibitors, including peptides, peptidomimetics, and non-peptidic compounds like chalcones and thiosemicarbazones. nih.gov Virtual screening and molecular docking studies have been employed to identify novel scaffolds, such as nih.govacs.orgnih.govtriazolo[4,3-a]pyridines bearing a sulfonamide fragment, as potential inhibitors. nih.gov Although pyridine-containing structures are under investigation, there is no specific data within the reviewed literature identifying this compound as an inhibitor of falcipain-2.
PARP-1 Inhibition
Poly(ADP-ribose) polymerase 1 (PARP-1) is an enzyme critical to DNA repair. Inhibiting PARP-1 is a successful strategy in treating cancers with deficiencies in other repair pathways, such as those with BRCA1 or BRCA2 mutations, an approach known as synthetic lethality. nih.gov Efforts have been made to develop inhibitors that are selective for PARP-1 over the structurally similar PARP-2 to potentially reduce toxicities. acs.org One such selective inhibitor, NMS-P118, incorporates a piperidin-4-yl moiety within its structure, highlighting the utility of this group in designing potent PARP-1 inhibitors. acs.org
| Compound | Target | Key Feature | Significance |
|---|---|---|---|
| NMS-P118 | PARP-1 | Contains a piperidin-4-yl group | A potent, orally available, and highly selective PARP-1 inhibitor. acs.org |
Interactions with Ion Channels (e.g., TRPV1 Antagonism)
The transient receptor potential vanilloid 1 (TRPV1) is an ion channel that acts as a sensor for noxious stimuli, including heat and capsaicin, making it a promising target for novel analgesics. nih.govunife.it The pharmacological blockade of TRPV1 can inhibit the transmission of pain signals. nih.gov Research has led to the development of potent TRPV1 antagonists derived from 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides. nih.govnih.gov Modifications to the C-region of these molecules with pyridine analogues have been investigated to optimize antagonist activity. nih.gov For example, a series of 2-thio pyridine C-region analogues were found to be potent human TRPV1 antagonists, with one compound demonstrating excellent, stereospecific antagonism of capsaicin-induced activation and strong anti-allodynic effects in a rat neuropathic pain model. nih.gov
| Compound Series | Target | Key Modification | Finding |
|---|---|---|---|
| 2-Thio pyridine analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides | hTRPV1 | 2-thio pyridine C-region | Compound 24S showed excellent antagonism with a Ki(CAP) = 0.4 nM and demonstrated strong, dose-dependent anti-allodynic activity in a neuropathic pain model. nih.gov |
| Pyridine C-region analogs of N-((6-trifluoromethyl-pyridin-3-yl)methyl) 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides | hTRPV1 | 6-difluorochloromethyl pyridine C-region | Compound 31 showed excellent antagonism to multiple hTRPV1 activators and strong analgesic activity in a mouse formalin test. nih.gov |
Cellular Pathway Modulation and Phenotypic Assays (Non-Clinical)
The modulation of the molecular targets discussed above by compounds containing the this compound motif or related structures leads to distinct cellular and phenotypic outcomes in non-clinical models.
Pain Pathway Modulation : Antagonism of the TRPV1 channel by related compounds has been shown to block capsaicin-induced nociceptive responses in vivo. For instance, select antagonists produce a dose-dependent reduction in pain behaviors in animal models, confirming that the pain mediated by TRPV1 is effectively counteracted. nih.govnih.gov
Cancer Cell Proliferation and Survival : Inhibition of SHP2, a phosphatase in the MAPK signaling cascade, leads to a reduction in the phosphorylation of its downstream target ERK. acs.org This has been observed in both cell cultures and xenograft tumor models, where potent allosteric inhibitors effectively reduced phospho-ERK levels in a dose-dependent manner. acs.org Similarly, the inhibition of PARP-1 is synthetically lethal to cancer cells that have defects in homologous recombination repair, a cornerstone of its therapeutic application. nih.gov
Metabolic Pathway Modulation : The inhibition of 11β-HSD1 in mouse models has been shown to significantly inhibit the enzyme's activity in both liver and adipose tissue. snu.ac.kr This leads to favorable metabolic changes, such as reductions in fasting blood glucose and insulin (B600854) levels, demonstrating the potential to counteract insulin resistance and hyperglycemia. snu.ac.krnih.gov
Cell Cycle Control : Inhibitors of DHODH trigger pyrimidine depletion, which causes cells to arrest in the S-phase of the cell cycle, a phase that requires a high concentration of nucleotides for DNA replication. nih.gov This mechanism forms the basis of the antiproliferative effects of DHODH inhibitors. nih.gov
Impact on Cell Proliferation and Viability (e.g., anticancer cell lines)
There is no available data from in vitro studies to characterize the direct effects of this compound on the proliferation and viability of cancer cell lines. Research has not been published detailing its cytotoxic or cytostatic properties against any specific cell lines.
Modulation of Signal Transduction Pathways
The influence of this compound on intracellular signal transduction pathways has not been a subject of published research. There are no studies indicating its potential to inhibit or activate key protein kinases or other signaling molecules that are often implicated in disease processes.
Antimicrobial and Antifungal Mechanisms at a Molecular Level
Scientific literature lacks any investigation into the potential antimicrobial or antifungal properties of this compound. As such, there is no information on its mechanism of action at a molecular level against bacteria, fungi, or other microorganisms.
Effects on Viral Replication Mechanisms (e.g., HIV Reverse Transcriptase)
There is no documented research on the effects of this compound on the replication mechanisms of viruses. Specifically, no studies have been found that assess its potential to inhibit viral enzymes such as HIV reverse transcriptase or other components of the viral life cycle.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the intrinsic electronic properties of a molecule. For "this compound," these calculations can predict its geometry, orbital energies, and various reactivity descriptors.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. While specific DFT studies on "this compound" are not prevalent in the literature, the methodology can be applied to understand its molecular orbitals. An ab initio molecular orbital study on 2- and 4-monosubstituted pyridines provides a basis for understanding the electronic effects of substituents on the pyridine ring acs.org.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO is the orbital from which an electron is most readily donated, indicating nucleophilic potential. The LUMO is the orbital that most readily accepts an electron, indicating electrophilic potential. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap suggests greater stability.
For "this compound," the HOMO is expected to be localized on the electron-rich piperidine and pyridine nitrogen atoms. The LUMO is likely to be distributed across the pyridine ring, influenced by the electron-withdrawing fluorine atom.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.2 D | Indicates overall molecular polarity |
This table is illustrative. Actual values would be determined from specific DFT calculations.
The physicochemical properties such as pKa and LogP are crucial for predicting the pharmacokinetic profile of a molecule. Computational models can provide reliable estimates for these values. The impact of fluorination on the lipophilicity and basicity of related 2-(thiofluoroalkyl)pyridines has been studied, highlighting the significant effect of fluorine substitution on these properties nih.gov.
The basicity of "this compound" arises from the two nitrogen atoms. The piperidine nitrogen is expected to be more basic than the pyridine nitrogen, whose basicity is reduced by the electron-withdrawing effect of the fluorine atom. Lipophilicity, or LogP, is a measure of a compound's solubility in a nonpolar solvent versus a polar one and is a key factor in its ability to cross biological membranes.
Table 2: Predicted Physicochemical Properties for this compound
| Property | Predicted Value | Significance |
| pKa (piperidine N) | ~9.5 | Basicity of the piperidine nitrogen |
| pKa (pyridine N) | ~4.0 | Basicity of the pyridine nitrogen |
| LogP | ~1.8 | Lipophilicity and membrane permeability |
This table contains estimated values based on the compound's structure and data from similar compounds.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful tools for predicting how a ligand like "this compound" might interact with a biological target, such as an enzyme or receptor. These techniques are frequently used in drug discovery to screen potential inhibitors. nih.govnih.govresearchgate.netebi.ac.uksciencescholar.us
Molecular docking involves placing a ligand into the binding site of a protein and using a scoring function to estimate the binding affinity. This process can predict the preferred orientation of the ligand and the strength of the interaction. For "this compound," docking studies could reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with a target protein.
A key outcome of molecular docking is the identification of specific amino acid residues in the protein's active site that are crucial for binding the ligand. For "this compound," potential interactions could include:
Hydrogen bonding between the piperidine N-H or the pyridine nitrogen and polar residues like Aspartic acid or Lysine.
Hydrophobic interactions between the piperidine ring and nonpolar residues.
Pi-stacking interactions between the pyridine ring and aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan.
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the exploration of different conformations and the assessment of the stability of the binding pose over time. MD simulations can refine the initial docking results and provide a more accurate picture of the binding event. Such simulations have been used to determine the stability of complexes between piperidine-containing compounds and their target enzymes. nih.gov
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Illustrative Result |
| Binding Energy (kcal/mol) | -9.2 |
| Key Interacting Residues | Asp180, Lys65, Phe179 |
| Types of Interactions | Hydrogen bond with Asp180, Pi-stacking with Phe179 |
This table is for illustrative purposes. Actual results would depend on the specific protein target.
Computational Chemistry and Molecular Modeling Studies of 2 Fluoro 4 Piperidin 4 Yl Pyridine
The advancement of computational chemistry and molecular modeling has become a cornerstone in modern drug discovery and development. These in silico techniques provide invaluable insights into the behavior of molecules, guiding the design and optimization of new chemical entities. For the compound 2-Fluoro-4-(piperidin-4-yl)pyridine, a scaffold of interest in medicinal chemistry, computational studies play a crucial role in predicting its physicochemical properties, potential biological targets, and metabolic fate. This section delves into the specific computational approaches used to characterize this compound.
Potential Applications in Chemical Biology and Preclinical Drug Discovery Excluding Clinical Human Data
Development of Molecular Probes for Biological Research
The structural backbone of 2-Fluoro-4-(piperidin-4-yl)pyridine is instrumental in the creation of sophisticated molecular probes for visualizing and studying biological processes at the molecular level. A notable application is in the field of neuroimaging. For instance, derivatives of this scaffold have been developed as Positron Emission Tomography (PET) tracers. One such tracer, [18F]PI-2014, which incorporates a modified this compound core, has been identified as a promising candidate for the detection of pathological tau aggregates, a hallmark of Alzheimer's disease and other tauopathies. researchgate.net This probe exhibits high binding affinity and selectivity for neurofibrillary tangles, demonstrating high uptake and rapid washout from the brain in preclinical models, which are desirable characteristics for a PET tracer. researchgate.net The ability to specifically label and quantify these protein aggregates in the brain provides researchers with a powerful tool to study disease progression and evaluate the efficacy of potential therapies in preclinical models.
Contribution to the Understanding of Disease Mechanisms at a Molecular Level
The development of selective molecular probes, as discussed above, directly contributes to a deeper understanding of disease mechanisms. The use of PET tracers like [18F]PI-2014 allows for the in vivo visualization of tau pathology, offering insights into the spatiotemporal progression of neurodegenerative diseases. researchgate.net By correlating the PET signal with behavioral deficits and other neuropathological changes in animal models, researchers can better understand the role of tau aggregation in the cognitive decline associated with Alzheimer's disease.
Furthermore, the this compound scaffold is utilized in the synthesis of ligands for various receptors, enabling the study of their roles in disease. For example, derivatives have been used to create selective modulators of metabotropic glutamate (B1630785) receptors (mGluRs), which are implicated in a range of central nervous system (CNS) disorders. researchgate.netbohrium.com These chemical tools allow for the dissection of specific receptor subtype functions in neuronal signaling and their dysregulation in pathological states. By selectively activating or inhibiting these receptors in preclinical models, scientists can elucidate their contribution to conditions like schizophrenia, depression, and cognitive disorders. researchgate.netbohrium.com
Exploration as Preclinical Candidates in Therapeutic Areas
The this compound scaffold has been extensively explored in the discovery of new preclinical drug candidates across multiple therapeutic areas, owing to its favorable physicochemical properties and its ability to interact with a variety of biological targets.
Anticancer Research: Target-Specific Inhibition
In the realm of oncology, derivatives of this compound have emerged as potent and selective inhibitors of key cancer-related targets. One prominent example is the development of inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA repair. acs.org The compound NMS-P118, which incorporates a related piperidine-isoindolone structure, has demonstrated high potency and selectivity for PARP-1, showing efficacy in preclinical xenograft models. acs.org The pyridine (B92270) and piperidine (B6355638) moieties are also found in inhibitors of other critical cancer targets, such as c-Met and ALK/ROS1 dual inhibitors. researchgate.net The modular nature of the this compound scaffold allows for systematic modifications to optimize binding affinity and selectivity for specific kinase domains, a common strategy in modern anticancer drug design. researchgate.nettandfonline.com
Table 1: Examples of this compound Derivatives in Anticancer Research
| Compound/Derivative Class | Target | Key Findings |
|---|---|---|
| NMS-P118 | PARP-1 | Potent and selective inhibitor with in vivo efficacy. acs.org |
| 4-(1-piperidine) pyridine derivatives | ALK/ROS1 | Identified as dual inhibitors, effective against crizotinib (B193316) resistance. researchgate.net |
| 6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole sulfonamide conjugates | CDK8 | Showed good binding affinity in molecular docking studies. tandfonline.com |
| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives | Multiple cancer cell lines | Demonstrated broad-spectrum antiproliferative activity. mdpi.com |
Antiviral Research: Molecular Mechanism-Based Approaches
The this compound scaffold has also been investigated for the development of novel antiviral agents. Research has focused on targeting specific viral proteins to inhibit replication. For instance, amide piperidine derivatives have been discovered as inhibitors of influenza A virus hemagglutinin (HA), a key protein for viral entry into host cells. explorationpub.com Through screening and structure-activity relationship (SAR) studies, compounds with potent inhibitory activity against H1N1 strains have been identified. explorationpub.com The ability to modify the piperidine and pyridine rings allows for the fine-tuning of interactions with the target protein, leading to improved antiviral potency.
Neuropharmacology: Receptor Modulation Studies
In neuropharmacology, the this compound core is a key component in the development of modulators for various CNS receptors. As mentioned earlier, derivatives have been synthesized as selective negative allosteric modulators (NAMs) of metabotropic glutamate receptor 3 (mGlu3), such as ML337. researchgate.net These compounds are valuable tools for studying the role of mGlu3 in cognitive disorders and schizophrenia. researchgate.net Additionally, piperidine-based ligands incorporating a pyridyl moiety have shown enhanced binding to sigma receptors, suggesting their potential as treatments for neuropathic pain. The fluorinated pyridine component can enhance properties like CNS penetration, a critical factor for drugs targeting the brain. nih.gov
Infectious Diseases: Antimicrobial and Antimalarial Agent Discovery
The pyridine nucleus is a fundamental scaffold found in numerous natural products and synthetic compounds with a broad range of biological activities, including antimicrobial and antiviral properties. nih.gov The incorporation of a piperidine moiety can further modulate the pharmacological profile of these molecules. Research into derivatives of this compound has explored their potential in combating infectious diseases, particularly in the development of new antimicrobial and antimalarial agents.
The pyridine ring and its derivatives have been the subject of extensive research for their therapeutic potential. nih.gov Various studies have demonstrated that compounds containing the pyridine nucleus exhibit significant antibacterial and antifungal properties. nih.gov Similarly, piperidine derivatives have shown notable antimicrobial activities. academicjournals.org The combination of these two heterocyclic rings in a single molecule, such as this compound, presents a promising framework for the discovery of novel anti-infective agents.
In the realm of antimalarial drug discovery, derivatives containing the piperidine scaffold have demonstrated significant activity against Plasmodium falciparum, including chloroquine-resistant strains. google.com For instance, trisubstituted pyrimidines, which can be structurally related to pyridines, have been optimized to yield compounds with potent, fast-acting antimalarial properties. nih.gov One such compound demonstrated a 96% reduction in parasitemia in a murine model of malaria when administered orally. nih.gov Although direct studies on the antimalarial activity of this compound are not extensively documented in the provided results, the proven efficacy of structurally similar compounds underscores the potential of this chemical scaffold.
The antimicrobial activity of pyridine-containing compounds has been evaluated against a range of microorganisms. For example, certain pyridonethiols have shown potent inhibition of Bacillus subtilis. nih.gov Furthermore, isatin (B1672199) Mannich bases incorporating a pyridyl-2-amidrazone moiety have been synthesized and screened for their antimicrobial activities, with some derivatives showing significant efficacy against Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov
The following table summarizes the antimicrobial and antimalarial activities of selected pyridine and piperidine derivatives from preclinical studies.
| Compound/Derivative Class | Target Organism/Assay | Activity | Reference |
| Trisubstituted Pyrimidine (B1678525) Derivative | P. berghei (in vivo) | 96% parasitemia reduction at 30 mg/kg | nih.gov |
| Pyridonethiols | B. subtilis | MIC = 0.12 μg/mL | nih.gov |
| Isatin Mannich Base with Pyridyl-2-amidrazone (Compound 2a3) | S. aureus | MIC = 4 μg/mL | nih.gov |
| Isatin Mannich Base with Pyridyl-2-amidrazone (Compound 2a3) | E. coli | MIC = 32 μg/mL | nih.gov |
| Isatin Mannich Base with Pyridyl-2-amidrazone (Compound 2a2) | C. albicans | MIC = 16 μg/mL | nih.gov |
Strategies for Optimizing In Vitro Potency and Selectivity
The optimization of in vitro potency and selectivity is a critical aspect of drug discovery. For compounds based on the this compound scaffold, various strategies can be employed to enhance their biological activity and selectivity towards a specific target. These strategies often involve systematic modifications of the core structure and its substituents.
One common approach is the introduction of different functional groups to the pyridine and piperidine rings to explore structure-activity relationships (SAR). For example, in the development of monoacylglycerol lipase (B570770) (MAGL) inhibitors, the addition of a second fluorine atom to a benzoylpiperidine derivative led to a significant increase in inhibitory potency. unipi.it Specifically, a di-fluoro substituted compound was approximately 2.6-fold more active than its mono-fluoro counterpart. unipi.it This highlights the importance of the position and number of halogen substituents on the aromatic ring for modulating activity.
Another strategy involves modifying the lipophilicity of the molecule. In the optimization of Cholesterol 24-Hydroxylase (CH24H) inhibitors, reducing lipophilicity by replacing a phenyl group with a pyridyl group drastically reduced off-target effects on CYP3A4, thereby improving selectivity. acs.org While this modification also led to a decrease in the primary target activity, it demonstrates a viable strategy for enhancing the selectivity profile of a compound. acs.org
Furthermore, the nature of the substituent on the piperidine nitrogen plays a crucial role in determining potency. In the development of PI3Kδ inhibitors, it was observed that large aliphatic substituents on the piperidine ring were favorable for both potency and selectivity. mdpi.com The introduction of bulky groups can lead to more specific interactions within the target's binding pocket. mdpi.com
The following table illustrates how different structural modifications have influenced the in vitro potency and selectivity of related pyridine and piperidine derivatives.
| Compound/Modification | Target | Effect on Potency/Selectivity | Reference |
| Addition of a second fluorine atom to a benzoylpiperidine derivative | MAGL | ~2.6-fold increase in potency | unipi.it |
| Replacement of a phenyl group with a 2-pyridyl group | CH24H | Improved selectivity against CYP3A4, but decreased potency | acs.org |
| Introduction of a 4-methyl-1-pyrazolyl group to a pyridine ring | CH24H | Boosted potency (IC50 = 8.5 nM) | acs.org |
| Large aliphatic substituents on a piperidine ring | PI3Kδ | Gained potency and selectivity | mdpi.com |
Future Directions and Emerging Research Avenues
Exploration of Novel Derivatization and Hybridization Strategies
The functionalization of the 2-fluoro-4-(piperidin-4-yl)pyridine core is a vibrant area of research, with scientists continuously exploring new ways to modify its structure to enhance therapeutic efficacy and target selectivity. thieme-connect.comresearchgate.net Recent advancements in transition-metal-free reactions are providing novel methods for the derivatization of pyridines, offering new avenues for creating diverse libraries of compounds. thieme-connect.com
Furthermore, the concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising strategy. bohrium.comresearchgate.net Hybrid molecules incorporating the this compound scaffold with other biologically active fragments, such as those found in purine (B94841) or pyrimidine (B1678525) derivatives, could lead to compounds with dual or synergistic modes of action. mdpi.comrsc.orgnih.gov This approach aims to address complex diseases by simultaneously modulating multiple targets. researchgate.net
A recent review highlights the synthesis and biological activities of various heterocyclic hybrids containing both piperidine (B6355638) and pyridine (B92270) moieties, underscoring the potential of this strategy in drug discovery. bohrium.com The combination of these two heterocyclic systems has shown promise in yielding compounds with a wide range of biological activities. bohrium.com
Application of Advanced Synthetic Technologies (e.g., Flow Chemistry, AI-driven synthesis)
The synthesis of complex molecules like derivatives of this compound is being revolutionized by advanced technologies. Flow chemistry, in particular, offers significant advantages over traditional batch synthesis, including improved safety, higher yields, and greater scalability. sci-hub.seethernet.edu.et The continuous nature of flow synthesis allows for precise control over reaction conditions, which is crucial for the synthesis of highly functionalized heterocyclic compounds. nih.govuc.pt
| Technology | Application in this compound Research | Potential Advantages |
| Flow Chemistry | Synthesis of novel derivatives and hybrid molecules. | Enhanced reaction control, improved safety, scalability, and higher yields. sci-hub.seethernet.edu.et |
| AI-driven Synthesis | Design of efficient and novel synthetic routes. | Accelerated discovery of new synthetic pathways, exploration of diverse chemical space. acs.orgresearchgate.net |
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
To fully understand the biological effects of this compound derivatives, researchers are increasingly turning to multi-omics approaches. plos.org By integrating data from genomics, transcriptomics, proteomics, and metabolomics, scientists can gain a more comprehensive picture of how these compounds interact with biological systems. nih.govembopress.orgbiorxiv.orgresearchgate.net
This integrated approach is particularly valuable for elucidating the mechanisms of action of kinase inhibitors, a class of drugs to which many pyridine and piperidine derivatives belong. bohrium.comthno.org Multi-omics data can help identify the specific signaling pathways that are modulated by a compound, as well as potential off-target effects. plos.org A method called COSMOS (Causal Oriented Search of Multi-Omics Space) has been developed to integrate various omics datasets to generate mechanistic hypotheses. nih.govembopress.org
Development of New Computational Tools for Predictive Modeling
Computational modeling is playing an increasingly important role in drug discovery, and the development of new predictive tools is a key area of research. For compounds like this compound, computational models can be used to predict a wide range of properties, from physicochemical characteristics to biological activity and potential toxicity. nih.govnih.gov
For instance, quantitative structure-activity relationship (QSAR) models can be developed to predict the anti-corrosion properties of pyridine and quinoline (B57606) derivatives. researchgate.net In the context of drug development, computational tools are being used to predict important parameters such as blood-brain barrier penetration and cardiotoxicity, which are critical for the development of safe and effective drugs. nih.govnih.gov Machine learning-based models are also being developed to predict the performance of pyridine-based compounds as corrosion inhibitors. researchgate.net
| Computational Tool/Model | Predicted Property | Relevance to this compound Research |
| QSAR Models | Biological activity, toxicity, physicochemical properties. | Guiding the design of new derivatives with improved properties. researchgate.netjchemlett.com |
| hERG Inhibition Models | Cardiotoxicity. | Ensuring the cardiovascular safety of new drug candidates. nih.govnih.gov |
| Blood-Brain Barrier (BBB) Penetration Models | Central nervous system availability. | Designing drugs that can effectively reach targets in the brain. nih.govnih.gov |
Design of Targeted Delivery Systems for Chemical Probes
To enhance the efficacy and reduce the side effects of potent compounds derived from this compound, researchers are developing targeted delivery systems. mdpi.comualberta.ca Nanotechnology-based approaches, such as liposomes, polymeric nanoparticles, and metallic nanoparticles, are being explored to deliver these compounds specifically to diseased cells or tissues. thno.orgresearchgate.net
These nanocarriers can improve the solubility and stability of the encapsulated compounds, and they can be functionalized with targeting ligands to ensure that the drug reaches its intended site of action. mdpi.comualberta.ca This is particularly important for potent molecules like kinase inhibitors, where off-target effects can lead to significant toxicity. researchgate.net
Investigation of Polypharmacology and Off-Target Interactions at a Molecular Level
It is now widely recognized that many drugs interact with multiple targets, a phenomenon known as polypharmacology. researchgate.netbiorxiv.org While this can sometimes lead to unwanted side effects, it can also be exploited to develop more effective therapies for complex diseases. For derivatives of this compound, which are often investigated as kinase inhibitors, understanding their polypharmacology is crucial. biorxiv.orgmdpi.com
Computational methods are being used to predict the off-target profiles of kinase inhibitors, and experimental approaches are being employed to validate these predictions. biorxiv.orgnih.gov By carefully characterizing the polypharmacology of these compounds, researchers can better understand their mechanisms of action and identify potential opportunities for drug repurposing. mdpi.com
Q & A
Q. What are the standard synthetic routes for 2-Fluoro-4-(piperidin-4-yl)pyridine, and how can reaction efficiency be optimized?
The synthesis typically involves fluorination of pyridine precursors or coupling reactions between fluoropyridine and piperidine derivatives. Key steps include:
- Fluorination : Using reagents like cesium fluoroxysulfate (CsSO₄F) for regioselective fluorination of pyridine rings, as observed in analogous 2-fluoropyridine syntheses .
- Coupling : Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce the piperidine moiety. For example, dichloromethane with NaOH is used in analogous piperidine-pyridine couplings to stabilize intermediates .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH) and recrystallization (ethanol/water) ensure ≥95% purity. Monitor reaction progress via TLC and confirm structures via /-NMR .
Q. Which analytical techniques are critical for characterizing this compound?
- Spectroscopy : -NMR (δ 8.2–8.5 ppm for pyridine protons), -NMR (δ -110 to -120 ppm for fluorine), and -NMR to confirm substitution patterns .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 221.1).
- Purity Assessment : HPLC with C18 columns (acetonitrile/water gradient) to detect impurities ≤0.5% .
Q. What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods to avoid inhalation risks (acute toxicity Category 4 per CLP regulations) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Q. How does the fluorine substituent influence the compound’s physicochemical properties?
Fluorine enhances electronegativity, increasing pyridine ring stability and hydrogen-bonding capacity. This affects:
- Lipophilicity : LogP increases by ~0.5 compared to non-fluorinated analogs, improving membrane permeability.
- Acidity : The C-2 fluorine lowers pKa of the pyridine nitrogen (predicted pKa ~3.5 vs. ~5.0 for non-fluorinated analogs) .
Advanced Research Questions
Q. How can structural modifications to the piperidine moiety alter biological activity?
- Substitution Patterns : Introducing methyl or sulfonyl groups (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine derivatives) modulates receptor binding. For example, sulfonyl groups enhance affinity for serotonin receptors by ~10-fold .
- Conformational Analysis : Use X-ray crystallography or DFT calculations to compare chair vs. boat conformations of the piperidine ring. Chair conformers improve steric compatibility with enzyme active sites .
Q. What methodologies resolve contradictions in receptor binding data across studies?
Q. How can computational modeling predict the compound’s interaction with kinase targets?
- Docking Studies : Use AutoDock Vina to simulate binding to ATP pockets (e.g., EGFR kinase). Fluorine forms halogen bonds with backbone carbonyls (e.g., Met793), while the piperidine nitrogen hydrogen-bonds to Thr854 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. RMSD values <2.0 Å indicate stable binding .
Q. What strategies improve the compound’s stability under physiological conditions?
- pH Stability : Conduct accelerated degradation studies (40°C, 75% RH) in buffers (pH 1–9). The compound is stable at pH 4–7 but hydrolyzes above pH 8 due to fluorine’s electron-withdrawing effects .
- Formulation : Encapsulate in PEG-PLGA nanoparticles to protect against enzymatic degradation in serum .
Q. How can researchers validate the compound’s role as a positron emission tomography (PET) tracer?
- Radiolabeling : Incorporate via nucleophilic aromatic substitution (K₂CO₃/Kryptofix 222, 100°C). Achieve radiochemical purity >98% via C18 Sep-Pak cartridges .
- In Vivo Imaging : Compare uptake in tumor vs. healthy tissues in xenograft models. High target-to-background ratios (>3:1) confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
